1-(3,4-difluorobenzyl)-N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
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Description
Scientific Research Applications
Chemical Synthesis and Structural Analysis
1-(3,4-Difluorobenzyl)-N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound with potential applications in various fields due to its chemical structure. Studies have shown its relevance in the synthesis and structure-activity relationship (SAR) analysis of human CB1 inverse agonists, contributing to the understanding of chemical interactions and biological activities (Meurer et al., 2005). Additionally, research has delved into the synthesis of novel pyrido and related fused systems, indicating the compound's utility in creating new chemical entities with potential applications in drug development and other scientific fields (Bakhite et al., 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, 1-(3,4-Difluorobenzyl)-N-(3,4-Dimethylphenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide plays a role in the synthesis and characterization of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit significant properties such as high thermal stability and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).
Heterocyclic Chemistry
The compound is also utilized in the synthesis of heterocyclic compounds. It serves as a precursor or intermediate in the creation of diverse heterocyclic structures, which are critical in pharmaceuticals and agrochemicals. Research has demonstrated its use in the synthesis of pyrazole, pyridine, and pyrimidine derivatives, indicating its versatility and importance in medicinal chemistry (Fadda et al., 2012).
properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]-N-(3,4-dimethylphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O2/c1-13-3-6-17(9-14(13)2)24-21(27)16-5-8-20(26)25(12-16)11-15-4-7-18(22)19(23)10-15/h3-10,12H,11H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCJZANFCLSBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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